molecular formula C26H35N3O B2915857 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide CAS No. 946365-93-1

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide

Cat. No.: B2915857
CAS No.: 946365-93-1
M. Wt: 405.586
InChI Key: BSMXCZKGEJGUMT-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide is a structurally complex carboxamide derivative featuring a cyclohexanecarboxamide core linked to a 4-dimethylaminophenyl group and a 1,2,3,4-tetrahydroisoquinoline moiety. Its synthesis likely involves multi-step coupling reactions, as seen in structurally related compounds (e.g., amidation, alkylation, and purification via column chromatography) .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O/c1-28(2)24-14-12-21(13-15-24)25(18-27-26(30)22-9-4-3-5-10-22)29-17-16-20-8-6-7-11-23(20)19-29/h6-8,11-15,22,25H,3-5,9-10,16-19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMXCZKGEJGUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Dimethylamino Group: This step involves the alkylation of an aromatic amine with dimethyl sulfate or a similar reagent.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the intermediate with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Automation: Utilizing automated reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional distinctions between the target compound and analogs from the provided evidence:

Compound Name Core Structure Key Substituents Synthetic Methodology Potential Applications
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide Cyclohexanecarboxamide 4-(Dimethylamino)phenyl, 1,2,3,4-tetrahydroisoquinolin-2-yl Likely involves amidation of cyclohexanecarboxylic acid with a pre-functionalized amine CNS modulation, receptor-targeted therapeutics
N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide Cyclohexanecarboxamide 4-Methoxyphenyl, indazole-4-yl Stepwise amidation, acid/base extraction, column chromatography Anticancer or kinase inhibition
(1R,2R)-N-(1-cyanocyclopropyl)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]cyclohexanecarboxamide (46) Cyclohexanecarboxamide 6,7-Dimethoxy-tetrahydroisoquinoline, 1-cyanocyclopropyl Coupling of activated carbonyl with amine in DMF, triethylamine-mediated deprotonation Enhanced pharmacokinetics (e.g., solubility)
N-{4-[Ethyl-(2-hydroxyethyl)amino]cyclohexyl}acetamide Cyclohexylacetamide Ethyl-(2-hydroxyethyl)amino Amidation of cyclohexylamine with acetic acid derivatives Anticholinergic or metabolic modulation

Key Observations :

Structural Variations: The target compound distinguishes itself with a tetrahydroisoquinoline group directly linked to the ethyl spacer, unlike analogs that use indazole () or cyanocyclopropyl () substituents. The dimethylamino group on the phenyl ring may enhance solubility and CNS penetration compared to methoxy or hydroxyl groups in other analogs .

Synthetic Complexity: The target compound’s synthesis likely parallels ’s methods, requiring sequential amidation and purification via column chromatography. However, the presence of a tetrahydroisoquinoline moiety may necessitate additional steps, such as reductive amination or cyclization, compared to simpler cyclohexylacetamides () .

Pharmacokinetic Implications: The dimethylamino group in the target compound could reduce first-pass metabolism compared to the ethoxy-hydroxyethyl substituent in ’s analog, which may undergo rapid oxidation . Compound 46’s 6,7-dimethoxy substitution () is associated with improved oral bioavailability in isoquinoline derivatives, suggesting that the target compound’s unsubstituted tetrahydroisoquinoline might require formulation optimization for similar efficacy .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H35N3O3C_{28}H_{35}N_{3}O_{3} with a molecular weight of 493.67 g/mol. Its structure features a cyclohexanecarboxamide core attached to a tetrahydroisoquinoline moiety and a dimethylaminophenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC28H35N3O3
Molecular Weight493.67 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, derivatives with dimethylaminophenyl groups have shown strong antiproliferative effects against various cancer cell lines, including breast and pancreatic cancer cells .

  • Mechanism of Action : The mechanism largely involves the inhibition of cell proliferation and induction of apoptosis in tumor cells. The presence of the dimethylamino group enhances the interaction with cellular targets, leading to increased cytotoxicity.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that derivatives containing similar structural motifs can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in macrophage cell lines .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the effect of related compounds on breast cancer cell lines.
    • Findings : Compounds with the dimethylaminophenyl moiety inhibited colony formation significantly at concentrations as low as 1 μM in MDA-MB-231 cells. The most active compound demonstrated over 80% inhibition at 2 μM .
  • Anti-inflammatory Assessment :
    • Objective : To assess the anti-inflammatory potential in RAW 264.7 macrophages.
    • Findings : The compound reduced nitric oxide production significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

Research Findings

A review of literature shows that compounds with similar structures often display a diverse range of biological activities:

  • Cytotoxicity : Compounds were found to exhibit IC50 values in the low micromolar range against various cancer cell lines.
  • Cell Migration Inhibition : Certain derivatives showed significant inhibition of cell migration in wound healing assays, highlighting their potential in metastasis prevention .

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